(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique combination of functional groups, such as the chloro, fluoro, methoxy, and nitro groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the methoxyphenyl intermediate.
Nitroaniline Addition: The methoxyphenyl intermediate is then reacted with 3-nitroaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Final Coupling Reaction: The final step involves the coupling of the intermediate with a prop-2-en-1-one derivative under basic conditions, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. For example, the nitro group may participate in redox reactions, while the chloro and fluoro groups can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorine substitution on the phenyl ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound used in organic synthesis.
Uniqueness
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3-nitrophenyl)amino]prop-2-en-1-one is unique due to its combination of chloro, fluoro, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O4/c23-20-8-3-9-21(24)19(20)14-30-18-7-1-4-15(12-18)22(27)10-11-25-16-5-2-6-17(13-16)26(28)29/h1-13,25H,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORWHDKICJKJIV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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